molecular formula C13H10ClF B14041022 4-Chloro-2-fluoro-4'-methyl-1,1'-biphenyl

4-Chloro-2-fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B14041022
M. Wt: 220.67 g/mol
InChI Key: SQEXSFPJLSENPR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10ClF. It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the compound’s behavior at the molecular level .

Comparison with Similar Compounds

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

The unique combination of chlorine, fluorine, and methyl substituents in 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl makes it distinct from other biphenyl derivatives, providing unique reactivity and applications in various fields.

Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

4-chloro-2-fluoro-1-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3

InChI Key

SQEXSFPJLSENPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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